molecular formula C22H23NO4 B15256901 2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid

2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid

Cat. No.: B15256901
M. Wt: 365.4 g/mol
InChI Key: QIWKGGTXAYQGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid is a synthetic organic compound with a molecular formula of C21H21NO4. It is characterized by the presence of a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Cyclopropylation: The protected amino compound is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base like sodium hydride.

    Formation of Butanoic Acid:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis due to its Fmoc-protected amino group.

    Biology: Employed in the synthesis of biologically active peptides and proteins for research purposes.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme interactions.

Comparison with Similar Compounds

2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid can be compared with similar compounds such as:

    2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Similar structure but with an ethyl group instead of a cyclopropyl group.

    (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxy group in place of the cyclopropyl group.

    (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Features a tert-butoxy group instead of the cyclopropyl group.

These compounds share the Fmoc-protected amino group but differ in their side chains, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid

InChI

InChI=1S/C22H23NO4/c1-2-20(21(24)25)23(14-11-12-14)22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)

InChI Key

QIWKGGTXAYQGLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.